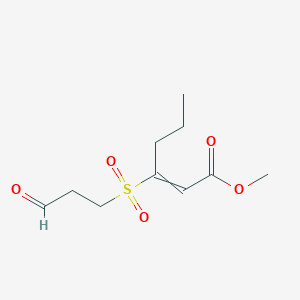
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-one moiety linked to a dihydropyridine ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a cyclohexa-2,5-dien-1-one derivative with a dihydropyridine precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, including the use of recyclable catalysts and environmentally friendly solvents, are increasingly being adopted .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Wissenschaftliche Forschungsanwendungen
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with applications in drug discovery.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its quinone structure allows it to act as an electron acceptor, which can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. Additionally, the compound may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Dihydropyridine derivatives: These compounds are widely studied for their pharmacological properties, particularly as calcium channel blockers.
Uniqueness
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-2-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive agent make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
833457-43-5 |
|---|---|
Molekularformel |
C12H8N2O |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
6-(4-hydroxyphenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-8-10-2-1-3-12(14-10)9-4-6-11(15)7-5-9/h1-7,15H |
InChI-Schlüssel |
OYEHAECROMFXPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)


![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
